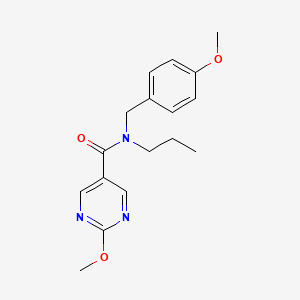amine hydrochloride](/img/structure/B4446796.png)
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride
描述
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride, also known as CYT387, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the regulation of the immune system and the production of blood cells. CYT387 has been the subject of extensive research in recent years due to its potential therapeutic applications in the treatment of various hematological and inflammatory disorders.
科学研究应用
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in a variety of hematological and inflammatory disorders, including myelofibrosis, polycythemia vera, and rheumatoid arthritis. In preclinical studies, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has also been shown to reduce inflammation and improve immune function in animal models of autoimmune diseases.
作用机制
[2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride is a potent inhibitor of JAK enzymes, which play a crucial role in the regulation of the immune system and the production of blood cells. JAK enzymes are involved in the signaling pathways that control the differentiation, proliferation, and survival of immune cells and hematopoietic stem cells. By inhibiting JAK enzymes, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride can reduce the production of cytokines and other signaling molecules that contribute to inflammation and disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride are primarily related to its inhibitory effects on JAK enzymes. In preclinical studies, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride has also been shown to reduce the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride for lab experiments is its high potency and selectivity for JAK enzymes. This allows researchers to study the specific effects of JAK inhibition on immune function and hematopoiesis. However, one limitation of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride is its relatively short half-life and rapid metabolism in vivo, which may require frequent dosing or the use of sustained-release formulations.
未来方向
There are several potential future directions for research on [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride, including:
1. Clinical trials for the treatment of myelofibrosis, polycythemia vera, and other hematological disorders.
2. Investigation of the potential use of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride in combination with other targeted therapies for cancer.
3. Development of sustained-release formulations or other drug delivery strategies to improve the pharmacokinetics of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride.
4. Investigation of the effects of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride on other signaling pathways and cellular processes beyond JAK inhibition.
5. Exploration of the potential use of [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride in other inflammatory and autoimmune diseases, such as psoriasis and multiple sclerosis.
Conclusion:
In conclusion, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride is a potent inhibitor of JAK enzymes with potential therapeutic applications in a variety of hematological and inflammatory disorders. Its mechanism of action involves the inhibition of cytokine signaling and the modulation of immune function and hematopoiesis. While there are some limitations to its use in lab experiments, [2-(1-cyclohexen-1-yl)ethyl](4-pyridinylmethyl)amine hydrochloride remains a promising target for future research and drug development.
属性
IUPAC Name |
2-(cyclohexen-1-yl)-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)6-11-16-12-14-7-9-15-10-8-14;/h4,7-10,16H,1-3,5-6,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAABMWIYURXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=NC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4446714.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![2-methyl-1-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4446734.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)

![2-(2,5-dimethoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B4446760.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-[2-(1-piperidinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4446767.png)
![[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B4446768.png)
![N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4446775.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4446793.png)


![2-phenyl-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4446819.png)